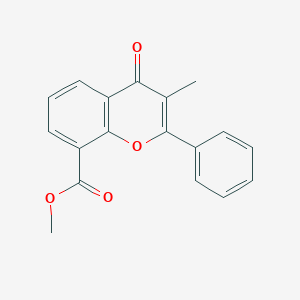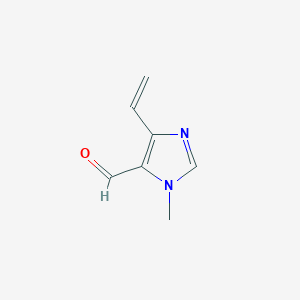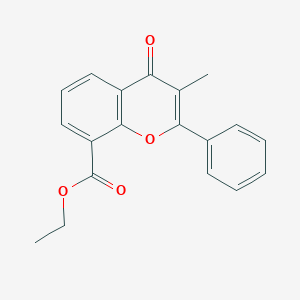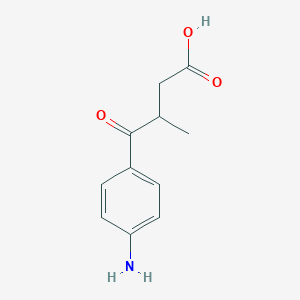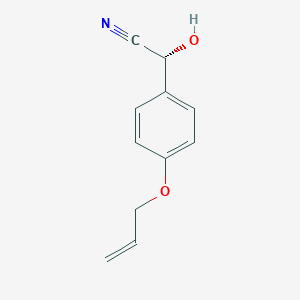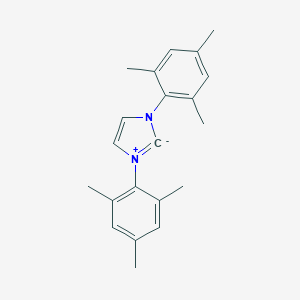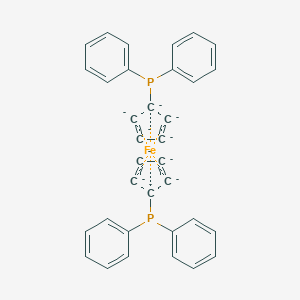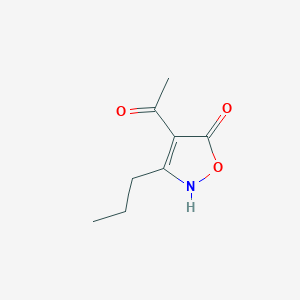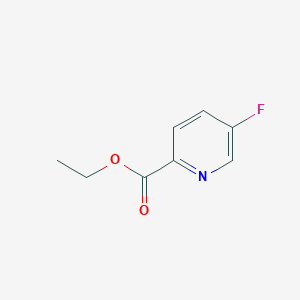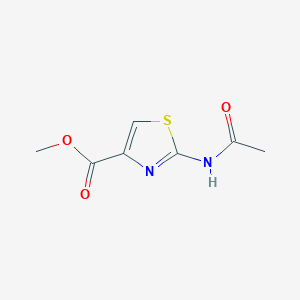
Methyl 2-acetamido-1,3-thiazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-acetamido-1,3-thiazole-4-carboxylate is a synthetic compound that has gained significant attention in scientific research due to its unique chemical properties. This compound is a member of the thiazole family, which is known for its diverse biological activities. Methyl 2-acetamido-1,3-thiazole-4-carboxylate is widely used in the pharmaceutical industry for the development of new drugs and has shown promising results in various preclinical studies.
作用機序
The mechanism of action of Methyl 2-acetamido-1,3-thiazole-4-carboxylate is not fully understood. However, it is believed that this compound exerts its biological activities through the inhibition of various enzymes and signaling pathways. For instance, Methyl 2-acetamido-1,3-thiazole-4-carboxylate has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This inhibition leads to a decrease in inflammation and pain. Additionally, Methyl 2-acetamido-1,3-thiazole-4-carboxylate has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that are involved in the breakdown of extracellular matrix proteins. Inhibition of MMPs can lead to a decrease in tumor invasion and metastasis.
生化学的および生理学的効果
Methyl 2-acetamido-1,3-thiazole-4-carboxylate has been found to have several biochemical and physiological effects. In preclinical studies, this compound has been shown to decrease the production of inflammatory mediators, such as prostaglandins and cytokines. Additionally, Methyl 2-acetamido-1,3-thiazole-4-carboxylate has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been shown to have antimicrobial activity against various bacterial and fungal strains.
実験室実験の利点と制限
One of the major advantages of using Methyl 2-acetamido-1,3-thiazole-4-carboxylate in lab experiments is its diverse biological activities. This compound has shown promising results as an anti-inflammatory, antimicrobial, and anticancer agent. Additionally, Methyl 2-acetamido-1,3-thiazole-4-carboxylate is relatively easy to synthesize, and its purity can be improved through various purification techniques. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safe dosage range and potential side effects of Methyl 2-acetamido-1,3-thiazole-4-carboxylate.
将来の方向性
There are several future directions for the use of Methyl 2-acetamido-1,3-thiazole-4-carboxylate in scientific research. One potential direction is the development of novel therapeutics for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further studies are needed to determine the potential of Methyl 2-acetamido-1,3-thiazole-4-carboxylate as a chemopreventive agent for various types of cancer. Furthermore, the potential of this compound as an antimicrobial agent for the treatment of bacterial and fungal infections should be explored. Finally, the safety and efficacy of Methyl 2-acetamido-1,3-thiazole-4-carboxylate in clinical trials should be investigated to determine its potential as a therapeutic agent for human diseases.
合成法
The synthesis of Methyl 2-acetamido-1,3-thiazole-4-carboxylate can be achieved through a multi-step process. The first step involves the condensation of 2-aminothiazole with ethyl chloroformate to form ethyl 2-amino-1,3-thiazole-4-carboxylate. This intermediate is then treated with acetic anhydride to form the desired product, Methyl 2-acetamido-1,3-thiazole-4-carboxylate. The purity of the final product can be improved through various purification techniques, including recrystallization and column chromatography.
科学的研究の応用
Methyl 2-acetamido-1,3-thiazole-4-carboxylate has been extensively used in scientific research for its diverse biological activities. This compound has shown promising results as an anti-inflammatory, antimicrobial, and anticancer agent. In preclinical studies, Methyl 2-acetamido-1,3-thiazole-4-carboxylate has been found to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer. Additionally, this compound has shown potential as a novel therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
特性
CAS番号 |
148431-04-3 |
|---|---|
製品名 |
Methyl 2-acetamido-1,3-thiazole-4-carboxylate |
分子式 |
C7H8N2O3S |
分子量 |
200.22 g/mol |
IUPAC名 |
methyl 2-acetamido-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C7H8N2O3S/c1-4(10)8-7-9-5(3-13-7)6(11)12-2/h3H,1-2H3,(H,8,9,10) |
InChIキー |
LFNNEXFQRTYOHB-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=NC(=CS1)C(=O)OC |
正規SMILES |
CC(=O)NC1=NC(=CS1)C(=O)OC |
同義語 |
4-Thiazolecarboxylicacid,2-(acetylamino)-,methylester(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



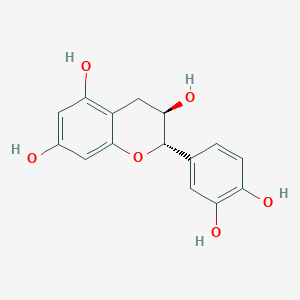
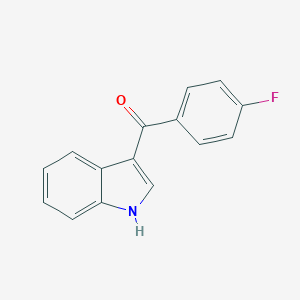
![6-(difluoromethoxy)-2-[[3-methoxy-4-(trideuteriomethoxy)pyridin-2-yl]methylsulfinyl]-1H-benzimidazole](/img/structure/B126302.png)
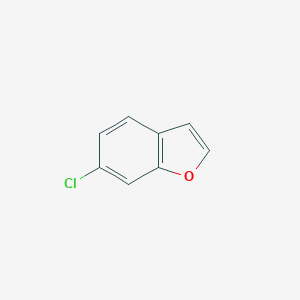
![4-amino-5-chloro-N-[2-(ethylamino)ethyl]-2-methoxybenzamide](/img/structure/B126306.png)
